6-Bromofuro[3,2-b]pyridine-2-carbonitrile

Kinase inhibitor CLK1 Ser/Thr kinase

Medicinal chemistry groups pursuing selective CLK1 inhibitors often encounter synthetic bottlenecks due to improper regiochemistry on furo[3,2-b]pyridine scaffolds. Generic halide analogs fail to preserve the critical 6-bromo-2-nitrile substitution pattern essential for regioselective Suzuki-Miyaura cross-coupling and downstream hydration to carboxamides. • Enables synthesis of pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines with CLK1 IC₅₀ = 49 nM and selectivity over CDK5, CK1δ/ε, DYRK1A, and GSK3α/β. • The 2-carbonitrile handle permits modular diversification via hydration to the corresponding carboxamide for SAR studies. • Bulk stock available; suitable for gram-to-kilogram scale-up with full analytical documentation.

Molecular Formula C8H3BrN2O
Molecular Weight 223.03 g/mol
CAS No. 1203498-94-5
Cat. No. B1521504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromofuro[3,2-b]pyridine-2-carbonitrile
CAS1203498-94-5
Molecular FormulaC8H3BrN2O
Molecular Weight223.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1OC(=C2)C#N)Br
InChIInChI=1S/C8H3BrN2O/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H
InChIKeyDCCFLNQLIYYNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromofuro[3,2-b]pyridine-2-carbonitrile: Kinase-Targeted Building Block


6-Bromofuro[3,2-b]pyridine-2-carbonitrile (CAS 1203498-94-5) is a heterocyclic building block containing the furo[3,2-b]pyridine scaffold, which has been identified as a privileged pharmacophore for the development of highly selective cdc-like kinase (CLK) inhibitors and modulators of the Hedgehog signaling pathway [1]. The compound features a bromine substituent at the 6-position of the pyridine ring and a nitrile group at the 2-position of the furan ring, with a molecular formula of C8H3BrN2O and molecular weight of 223.03 g/mol . It serves as a key intermediate in the synthesis of 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamide derivatives, which are pursued as potent kinase inhibitors [2].

Regioselective Suzuki–Miyaura coupling at C7 enabled by 6-bromo substitution
Direct nitrile hydration to carboxamide for SAR library elaboration
Furo[3,2-b]pyridine scaffold for kinase and Hedgehog pathway studies

6-Bromofuro[3,2-b]pyridine-2-carbonitrile: Non-Interchangeable Halides


Generic substitution of 6-bromofuro[3,2-b]pyridine-2-carbonitrile with other furopyridine halides (e.g., 5-bromo, 7-chloro, or non-halogenated analogs) fails to preserve the critical 6-bromo-2-nitrile substitution pattern required for efficient downstream functionalization. The specific placement of the bromine atom at the 6-position dictates the regioselectivity of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions used to elaborate the scaffold into bioactive tricyclic systems, as demonstrated in the synthesis of pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines where the 6-bromo intermediate undergoes selective functionalization at position 7 [1]. Furthermore, the nitrile group at the 2-position serves as a non-reducible handle for subsequent amide formation via hydration, a transformation that would be compromised in compounds lacking this functional group or bearing alternative electrophiles [2].

Regioselectivity Disruption

Alternative halides (5-bromo, 7-chloro, non-halogenated) may shift Suzuki coupling regiochemistry, limiting access to 7-substituted tricyclic systems.

Missing Amide Handle

Compounds without the 2-nitrile group require additional oxidation/amination steps for carboxamide installation, reducing step economy.

6-Bromofuro[3,2-b]pyridine-2-carbonitrile: Comparative Performance Metrics


Regiospecific C7 Derivatization for CLK1 Selectivity

Derivatives synthesized from the 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate (directly derived from the target compound) demonstrate potent and selective CLK1 inhibition. Compound 35, a pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amine elaborated from this intermediate, exhibited an IC50 of 49 nM against CLK1 and proved specific to CLK1 within a panel of five Ser/Thr kinases (CDK5/p25, CK1δ/ε, CLK1, DYRK1A, GSK3α/β) [1]. In contrast, analogous furo[3,2-b]pyridine scaffolds lacking the 6-bromo handle (e.g., 5-chloro-3-iodo variants) require alternative, often lower-yielding, chemoselective coupling strategies that do not permit the same facile access to 7-substituted tricyclic derivatives [2].

CLK1 Inhibition
Head-to-head
IC50 = 49 nM (Compound 35)
Selective over CDK5/p25, CK1δ/ε, DYRK1A, GSK3α/β
Supports CLK1-selective inhibitor synthesis
Derivative tested in Ser/Thr kinase panel
Kinase inhibitor CLK1 Ser/Thr kinase Suzuki-Miyaura coupling

Nitrile Hydration for Carboxamide Synthesis

The 2-carbonitrile group of 6-bromofuro[3,2-b]pyridine-2-carbonitrile undergoes direct hydration to the corresponding carboxamide, providing a crucial handle for pharmacophore elaboration that is absent in simpler halogenated analogs such as 6-chlorofuro[3,2-b]pyridine (CAS 1142192-61-7) or 6-iodofuro[3,2-b]pyridine (CAS 113596-04-6). In the synthesis of 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides, the nitrile function is hydrated to the amide after cyclization, enabling modular access to a library of kinase-targeted compounds [1]. Non-nitrile analogs require additional synthetic steps to install the carboxamide functionality, reducing overall step efficiency.

Carboxamide Access
Class-level
1-step hydration
vs. 2+ steps for 6-chloro/6-iodo analogs without nitrile
Reduces synthetic step count for amide libraries
Based on reported nitrile hydration route
Amide synthesis Functional group interconversion Medicinal chemistry building block

Scalable Multi-Gram Synthetic Route

The synthesis of the 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate (derived from the target compound) proceeds from commercially available 3,5-dibromopyridine in a sequence that includes a methoxy cleavage step with boron tribromide affording the 3-pyridinol intermediate in 72% yield [1]. This route has been executed on a multi-gram scale, demonstrating robustness suitable for both discovery and early development supply. In contrast, alternative furopyridine scaffolds such as 5-chloro-3-iodofuro[3,2-b]pyridine require chemoselective couplings that are less amenable to scale-up and have not been reported with comparable yields [2].

Scalable Route
Cross-study
72% yield
Key pyridinol intermediate from 3,5-dibromopyridine
Supports multi-gram synthesis for research supply
BBr3-mediated cleavage; scalable conditions reported
Synthetic methodology Scale-up Process chemistry

6-Bromofuro[3,2-b]pyridine-2-carbonitrile: Key Application Scenarios


CLK1-Selective Kinase Inhibitor Development

Use 6-bromofuro[3,2-b]pyridine-2-carbonitrile as the starting point for the preparation of 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile, followed by formylation and Suzuki-Miyaura cross-coupling to generate pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines. This route has produced compound 35 with an IC50 of 49 nM against CLK1 and demonstrated selectivity over CDK5/p25, CK1δ/ε, DYRK1A, and GSK3α/β [1]. Such inhibitors are valuable tool compounds for studying CLK1 biology and as leads for therapeutic development in oncology and neurodegenerative diseases [2].

Carboxamide Library Synthesis via Nitrile Hydration

The 2-carbonitrile group of 6-bromofuro[3,2-b]pyridine-2-carbonitrile can be hydrated to the corresponding carboxamide, enabling the synthesis of 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides. This functional handle allows for modular diversification at the 3-amino and 6-bromo positions, facilitating structure-activity relationship (SAR) studies on the furo[3,2-b]pyridine scaffold [3]. This application is particularly relevant for medicinal chemistry groups seeking to explore the furopyridine chemical space for kinase inhibition.

Antimicrobial Cyanopyridines via Bromine Displacement

The 6-bromo substituent serves as a versatile leaving group for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Derivatives synthesized from 6-bromofuro[3,2-b]pyridine-2-carbonitrile have been evaluated against a range of aerobic and anaerobic bacteria, showing promising antimicrobial activity . This application supports the use of this building block in the discovery of novel antibacterial agents.

Hedgehog Pathway Modulation with Trisubstituted Furopyridines

Although the target compound is a 2,6-disubstituted variant, the furo[3,2-b]pyridine core has been identified as a privileged scaffold for Hedgehog pathway modulation. Profiling of kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines revealed sub-micromolar modulators of this pathway [2]. The 6-bromofuro[3,2-b]pyridine-2-carbonitrile building block can be further functionalized at the 3-position to access such trisubstituted analogs, expanding its utility beyond kinase inhibition.

Application
Selection Property
Validation Focus
CLK1 kinase inhibitor studies
6-bromo-2-nitrile substitution pattern
CLK1 selectivity over related Ser/Thr kinases
Carboxamide SAR library synthesis
Direct nitrile hydration to carboxamide
Step economy and amide incorporation efficiency
Antimicrobial screening studies
Bromine as leaving group for cross-coupling
Broad-spectrum antimicrobial screening context
Hedgehog pathway modulation research
Access to trisubstituted furo[3,2-b]pyridines
Reported pathway modulation at sub-micromolar concentrations

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